molecular formula C13H26N2 B13332407 (Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine

(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine

Katalognummer: B13332407
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: HPYDKFSJZGFPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine typically involves the reaction of cyclopropylmethylamine with 3-(2-methylpiperidin-1-yl)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine is unique due to the presence of both a cyclopropylmethyl group and a 2-methylpiperidin-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C13H26N2

Molekulargewicht

210.36 g/mol

IUPAC-Name

N-(cyclopropylmethyl)-3-(2-methylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C13H26N2/c1-12-5-2-3-9-15(12)10-4-8-14-11-13-6-7-13/h12-14H,2-11H2,1H3

InChI-Schlüssel

HPYDKFSJZGFPJY-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1CCCNCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.